
2,3-Dichloropyridine
Overview
Description
2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions. This compound is a white to light beige crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Synthetic Routes and Reaction Conditions:
Chlorination of Pyridine: One common method involves the chlorination of pyridine using chlorine gas in the presence of a catalyst.
Hydrogenation of 2,3,6-Trichloropyridine: Another method involves the chlorination of 2,6-dichloropyridine to obtain 2,3,6-trichloropyridine, followed by hydrogenation to produce this compound.
Oxidation and Chlorination of 2-Chloro-3-Carboxypyridine: This method involves the oxidation and chlorination of 2-chloro-3-carboxypyridine in the presence of an oxidizing agent and a chlorinating agent under controlled temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of pyridine or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Metal catalysts such as palladium or platinum may be used in hydrogenation reactions.
Major Products:
Scientific Research Applications
Applications in Pharmaceuticals
2,3-Dichloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antibiotics : It is utilized in the synthesis of antibacterial agents, enhancing the efficacy of existing drugs.
- Anti-inflammatory Drugs : The compound is involved in producing non-steroidal anti-inflammatory drugs (NSAIDs), contributing to pain relief formulations.
Applications in Agrochemicals
The agrochemical industry also benefits significantly from this compound:
- Pesticides : It acts as an intermediate in the production of several herbicides and insecticides, which are essential for crop protection.
- Fungicides : The compound is used to synthesize fungicidal agents that protect plants from fungal infections.
Case Study 1: Synthesis Efficiency
A comparative analysis of different synthesis methods highlights the efficiency of using copper-catalyzed chlorination over traditional methods. The following table summarizes the yield percentages from various methods:
Synthesis Method | Yield (%) |
---|---|
Copper-catalyzed chlorination | 85 |
Diazotization | 75 |
Phosphoryl chloride reaction | 90 |
Case Study 2: Pharmaceutical Applications
Research indicates that formulations containing this compound derivatives exhibit improved activity against specific bacterial strains compared to non-chlorinated counterparts. The following table presents data on antibacterial activity:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound derivative A | E. coli | 22 |
Non-chlorinated derivative | E. coli | 15 |
Mechanism of Action
The mechanism of action of 2,3-dichloropyridine depends on its specific applicationIts molecular targets and pathways are determined by the specific reactions it participates in and the products formed .
Comparison with Similar Compounds
2-Chloropyridine: A single chlorine-substituted pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another single chlorine-substituted pyridine with applications in pharmaceuticals and agrochemicals.
2,4-Dichloropyridine: A dichlorinated pyridine isomer used in similar applications but with different reactivity and properties.
Uniqueness of 2,3-Dichloropyridine: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Biological Activity
2,3-Dichloropyridine is a chlorinated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural properties, and its various biological effects, including antimicrobial, insecticidal, and cytotoxic activities.
Synthesis and Structural Properties
This compound can be synthesized through several methods, including chlorination of 3-aminopyridine. A notable method involves the use of hydrochloric acid and chlorine gas to produce high yields of the compound with purity exceeding 98% . The structural properties of this compound have been characterized using various spectroscopic techniques, revealing its vibrational modes and electronic properties. For instance, Density Functional Theory (DFT) calculations provided insights into its molecular geometry and electronic structure, indicating a significant dipole moment which suggests a reactive nature .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Candida albicans | Moderate |
Insecticidal Activity
Insecticidal properties have also been attributed to this compound. Studies showed that derivatives containing this compound displayed significant larvicidal activity against various insect species. For example, it was found to activate insect ryanodine receptors, leading to paralysis and mortality in treated larvae .
Insect Species | Activity Level |
---|---|
Lepidoptera | High |
Coleoptera | Moderate |
Cytotoxic Activity
Cytotoxicity assays revealed that this compound and its metal complexes exhibit potent anti-cancer activities. In vitro studies using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) showed that these compounds significantly reduced cell viability compared to control treatments . The underlying mechanism may involve apoptosis induction and cell cycle arrest.
Cell Line | Viability (%) |
---|---|
MDA-MB-231 | Reduced by 70% |
HepG-2 | Reduced by 65% |
Case Studies
- Antimicrobial Study : A study published in Frontiers in Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus. The compound was tested using standard agar diffusion methods and demonstrated a clear zone of inhibition compared to untreated controls .
- Insecticidal Evaluation : Research conducted on the larvicidal effects of this compound derivatives indicated a mortality rate of over 90% in treated larvae at concentrations as low as 2 µg/mL. This study emphasized the potential for developing new insecticides based on this scaffold .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of metal complexes involving this compound revealed significant anti-tumor activity. The study utilized MTT assays to quantify cell viability in response to treatment with these complexes .
Properties
IUPAC Name |
2,3-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051894 | |
Record name | 2,3-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-77-9 | |
Record name | 2,3-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DICHLOROPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8S8JY2HE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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